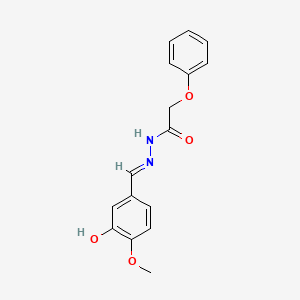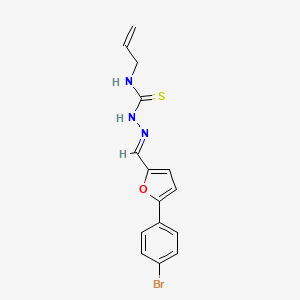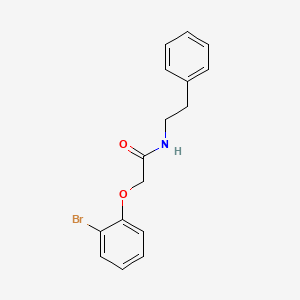
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazide compounds typically involves the reaction of carbohydrazides with aldehydes or ketones to form hydrazone derivatives. A similar compound, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized with an acid-catalyzed reaction of carbohydrazide and methoxybenzaldehyde in ethanol under reflux, indicating a method that might be applicable for our compound of interest (Alotaibi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds revealed configurations stabilized by hydrogen bonds and crystal structures confirmed via X-ray diffraction. For example, the crystal structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide provides insights into the potential geometric and electronic structure characteristics of our target compound (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Hydrazone compounds participate in various chemical reactions, including condensation, cyclization, and coordination with metal ions to form complexes. The formation of complexes with dioxomolybdenum(VI) from similar hydrazone ligands exemplifies the chemical reactivity and potential for forming metal complexes (Gao, 2011).
Physical Properties Analysis
Physical properties of such compounds, including solubility, melting points, and crystallinity, can be deduced from similar synthesized hydrazones. The physical form, color, and solubility in various solvents are critical for their application in chemical synthesis and potential pharmaceutical applications.
Chemical Properties Analysis
Chemical properties, such as reactivity towards various functional groups, stability under different conditions, and the ability to form coordination compounds, are vital. The study on oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from a similar hydrazone demonstrates the ligand's ability to coordinate with metals, affecting its chemical properties and potential applications (Sang et al., 2020).
Applications De Recherche Scientifique
Biological Activities and Interaction with DNA
Schiff base compounds related to N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide have demonstrated remarkable biological activities. These include antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Notably, their interaction with Salmon sperm DNA through an intercalation mode of interaction has been observed. This suggests potential applications in understanding DNA binding and genetic regulation (Sirajuddin et al., 2013).
Antimicrobial Activity
Oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from similar compounds have shown good antimicrobial activity. This indicates potential applications in developing new antimicrobial agents, which is significant in the context of increasing antibiotic resistance (Sang et al., 2020).
Xanthine Oxidase Inhibitory Activity
Hydrazones similar to N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide have been prepared and characterized, with some showing strong xanthine oxidase inhibitory activities. This suggests potential applications in treating diseases like gout or hyperuricemia (Han et al., 2022).
Antioxidant Activity
Schiff bases and their tautomers, related to the compound , have shown significant antioxidant activity. This points to potential applications in oxidative stress-related diseases and in understanding the mechanisms of antioxidant action (Ardjani & Mekelleche, 2017).
Anticancer Applications
A related zinc phthalocyanine compound with Schiff base derivatives demonstrated high singlet oxygen quantum yield, suggesting potential for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Corrosion Inhibition
A derivative of the compound was evaluated as a corrosion inhibitor for carbon steel in hydrochloric acid solution, revealing effective inhibition. This highlights potential applications in material science, particularly in corrosion protection (Cong et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-15-8-7-12(9-14(15)19)10-17-18-16(20)11-22-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIFTBJXXPXWHA-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)
![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)
![1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone](/img/structure/B5577317.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)
![2-{3-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5577330.png)
![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)
![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)
![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)